molecular formula C14H23ClN2O B1441336 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride CAS No. 1233641-93-4

2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride

Cat. No.: B1441336
CAS No.: 1233641-93-4
M. Wt: 270.80 g/mol
InChI Key: JCVUIYBSJQEIHE-UHFFFAOYSA-N
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Description

2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O.

Preparation Methods

The synthesis of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylbenzyl chloride with piperazine to form 1-(2-methylbenzyl)piperazine. This intermediate is then reacted with ethylene oxide to produce 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is replaced by other functional groups.

Scientific Research Applications

2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the desired biological or therapeutic effects .

Comparison with Similar Compounds

2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

1233641-93-4

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

2-[1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-12-4-2-3-5-13(12)11-16-8-7-15-10-14(16)6-9-17;/h2-5,14-15,17H,6-11H2,1H3;1H

InChI Key

JCVUIYBSJQEIHE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCNCC2CCO.Cl.Cl

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2CCO.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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